4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization with formamide . The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while reduction can produce triazolo-pyrimidine amines .
Scientific Research Applications
4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the cell cycle, leading to apoptosis in cancer cells . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
Thiazolo[3,2-b]triazole: Another heterocyclic compound with potential biological activities.
The uniqueness of this compound lies in its specific triazolo-pyrimidine scaffold, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H9N5O |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C6H9N5O/c7-4(12)5-9-6-8-2-1-3-11(6)10-5/h1-3H2,(H2,7,12)(H,8,9,10) |
InChI Key |
GNVXICUIQJXZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1)C(=O)N |
Origin of Product |
United States |
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